4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine;oxalic acid
Overview
Description
4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group, an allyl group, and a diethylamino group attached to a butan-1-amine backbone, combined with oxalic acid.
Scientific Research Applications
4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine typically involves multiple steps, starting with the preparation of the chloro-substituted phenoxy intermediate. This intermediate is then reacted with an allylating agent under specific conditions to introduce the prop-2-enyl group. The final step involves the reaction of the intermediate with N,N-diethylbutan-1-amine in the presence of a suitable catalyst to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-prop-2-enylphenoxy)acetic acid: Shares a similar phenoxy structure but differs in the presence of an acetic acid group.
(4-chloro-2-prop-2-enyl-phenyl) N,N-dimethylcarbamate: Similar phenyl structure but contains a carbamate group instead of a butan-1-amine backbone.
Uniqueness
4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(4-chloro-2-prop-2-enylphenoxy)-N,N-diethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-4-9-15-14-16(18)10-11-17(15)20-13-8-7-12-19(5-2)6-3;3-1(4)2(5)6/h4,10-11,14H,1,5-9,12-13H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBQAFLNOVUFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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